1,1,1-Trifluoro-3-methyl-2,4-pentanedione

Catalog No.
S13799917
CAS No.
M.F
C6H7F3O2
M. Wt
168.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trifluoro-3-methyl-2,4-pentanedione

Product Name

1,1,1-Trifluoro-3-methyl-2,4-pentanedione

IUPAC Name

1,1,1-trifluoro-3-methylpentane-2,4-dione

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

InChI

InChI=1S/C6H7F3O2/c1-3(4(2)10)5(11)6(7,8)9/h3H,1-2H3

InChI Key

LVMIOLNODODDMM-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)C(=O)C(F)(F)F

1,1,1-Trifluoro-3-methyl-2,4-pentanedione is an organic compound with the molecular formula C6_6H7_7F3_3O2_2. It is a derivative of pentanedione, characterized by the substitution of three hydrogen atoms with fluorine atoms. This trifluoromethyl group significantly influences the compound's reactivity and properties, making it a valuable substance in various scientific and industrial applications. The compound is also known as 1,1,1-trifluoroacetylacetone and exhibits unique chemical behavior due to its fluorinated structure .

  • Oxidation: The compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction processes can convert this compound into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions, allowing for the synthesis of various derivatives.

Major Products Formed

  • Oxidation: Carboxylic acids.
  • Reduction: Alcohols.
  • Substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 1,1,1-trifluoro-3-methyl-2,4-pentanedione exhibits notable biological activity. It has been studied for its potential in biochemical applications, particularly in enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions enhances its role as a ligand in coordination chemistry. Additionally, derivatives of this compound have shown cytotoxic effects against human cancer cell lines, suggesting potential applications in cancer therapy .

The synthesis of 1,1,1-trifluoro-3-methyl-2,4-pentanedione can be achieved through several methods:

  • Trifluoroacetic Anhydride Method: One common approach involves reacting 3-methyl-2,4-pentanedione with trifluoroacetic anhydride in the presence of a base such as sodium ethoxide. This reaction typically occurs in an anhydrous solvent like diethyl ether at approximately 30°C for about two hours.
  • Industrial Production: In industrial settings, large-scale reactors optimize reaction conditions to maximize yield and purity. Processes may include distillation and recrystallization to purify the final product.

1,1,1-Trifluoro-3-methyl-2,4-pentanedione finds numerous applications across various fields:

  • Chemistry: Utilized as a reagent in organic synthesis for forming metal complexes and as a ligand in coordination chemistry.
  • Biology: Employed in biochemical studies to explore enzyme mechanisms and protein interactions.
  • Industry: Used in producing specialty chemicals and materials such as polymers and coatings.

The mechanism of action for 1,1,1-trifluoro-3-methyl-2,4-pentanedione involves its capacity to form stable complexes with metal ions. The trifluoromethyl group enhances its electron-withdrawing properties, making it a strong ligand. This interaction allows the compound to affect various molecular targets, including enzymes and proteins, potentially inhibiting their activity by blocking substrate access to active sites .

Several compounds share structural similarities with 1,1,1-trifluoro-3-methyl-2,4-pentanedione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2,4-PentanedioneC5_5H8_8O2_2Lacks fluorine substitution; simpler reactivity
1,3-Dimethyl-2-butanoneC6_6H12_12OContains no fluorine; different solvent properties
1,1-DifluoroacetylacetoneC5_5H5_5F2_2OContains two fluorine atoms; altered reactivity
1-Hydroxy-3-methyl-2-butanoneC5_5H10_10OHydroxyl group instead of trifluoromethyl group

Uniqueness

The unique trifluoromethyl group in 1,1,1-trifluoro-3-methyl-2,4-pentanedione significantly enhances its reactivity compared to similar compounds. This characteristic allows it to engage in specific interactions that are not possible for compounds lacking such substituents.

XLogP3

1.5

Hydrogen Bond Acceptor Count

5

Exact Mass

168.03981395 g/mol

Monoisotopic Mass

168.03981395 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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